Cas no 872285-15-9 (methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate)

Methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its reactive chlorosulfonyl and ester functional groups. The compound serves as a key building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals, enabling further derivatization through nucleophilic substitution or cross-coupling reactions. Its benzofuran core contributes to structural diversity in drug design, while the chlorosulfonyl group enhances reactivity for sulfonamide or sulfonate formation. The methyl ester moiety offers additional flexibility for hydrolysis or transesterification. This compound is particularly useful in medicinal chemistry for constructing biologically active molecules with tailored properties. Proper handling is required due to the reactivity of the chlorosulfonyl group.
methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate structure
872285-15-9 structure
Product Name:methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate
CAS No:872285-15-9
MF:C10H7ClO5S
MW:274.677581071854
MDL:MFCD28538079
CID:5615268
PubChem ID:84713952
Update Time:2025-10-24

methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate
    • 2-Benzofurancarboxylic acid, 5-(chlorosulfonyl)-, methyl ester
    • 872285-15-9
    • EN300-3302294
    • Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate
    • MDL: MFCD28538079
    • Inchi: 1S/C10H7ClO5S/c1-15-10(12)9-5-6-4-7(17(11,13)14)2-3-8(6)16-9/h2-5H,1H3
    • InChI Key: SAFHZTUGXBKQAC-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC2=C(C=C(C(=O)OC)O2)C=1)(=O)=O

Computed Properties

  • Exact Mass: 273.9702722g/mol
  • Monoisotopic Mass: 273.9702722g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 82Ų

Experimental Properties

  • Density: 1.518±0.06 g/cm3(Predicted)
  • Melting Point: 104-105 °C
  • Boiling Point: 392.1±22.0 °C(Predicted)

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methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate Related Literature

Additional information on methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate

Methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate (CAS No. 872285-15-9): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate, identified by its CAS number 872285-15-9, is a highly versatile intermediate that has garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its benzofuran core structure functionalized with a chlorosulfonyl group and a methyl ester, plays a pivotal role in the synthesis of various biologically active molecules. Its unique chemical properties make it an invaluable tool for medicinal chemists seeking to develop novel therapeutic agents.

The benzofuran scaffold is a prominent motif in natural products and pharmaceuticals, known for its ability to interact with biological targets in a highly specific manner. The presence of the chlorosulfonyl group further enhances the reactivity of this compound, allowing for diverse functionalization strategies. These attributes have positioned methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate as a cornerstone in the synthesis of heterocyclic compounds, particularly those targeting neurological and inflammatory disorders.

In recent years, there has been a surge in research focused on developing novel treatments for neurological diseases such as Alzheimer's and Parkinson's. The benzofuran derivatives have emerged as a promising class of compounds due to their ability to modulate neurotransmitter systems. Among these derivatives, methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate has been investigated for its potential to act as a precursor in the synthesis of neuroprotective agents. Preliminary studies suggest that compounds derived from this intermediate may exhibit inhibitory effects on enzymes involved in the pathogenesis of these diseases.

The chlorosulfonyl group in methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate is particularly noteworthy for its ability to participate in nucleophilic substitution reactions, enabling the introduction of various functional groups at different positions on the benzofuran ring. This reactivity has been exploited in the synthesis of analogs that exhibit enhanced binding affinity and selectivity towards target proteins. Such modifications are crucial for optimizing drug candidates and improving their pharmacological profiles.

Moreover, the methyl ester functionality provides a convenient handle for further derivatization, allowing chemists to explore diverse chemical space. This flexibility has made methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate a preferred starting material for libraries of compounds designed for high-throughput screening. The ability to rapidly generate and test numerous derivatives has accelerated the discovery process in drug development, leading to more efficient identification of lead compounds.

The synthesis of methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate itself is an intriguing challenge that requires careful optimization to ensure high yield and purity. Recent advances in synthetic methodologies have enabled more efficient routes to this intermediate, leveraging catalytic processes and green chemistry principles. These innovations not only improve the practicality of producing methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate but also align with broader efforts to sustainable pharmaceutical manufacturing.

In conclusion, methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate (CAS No. 872285-15-9) represents a critical building block in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists striving to develop innovative therapies. As research continues to uncover new applications for this compound, its importance in drug discovery is poised to grow even further, solidifying its role as a cornerstone of contemporary pharmaceutical chemistry.

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